Cas no 34029-31-7 (L-Aspartic Anhydride Hydrochloride)

L-Aspartic Anhydride Hydrochloride is a derivative of L-aspartic acid, commonly used in peptide synthesis and pharmaceutical research. Its anhydride form enhances reactivity, facilitating efficient acylation reactions, while the hydrochloride salt improves stability and handling. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its ability to minimize racemization, ensuring high enantiomeric purity in peptide products. Its solubility in polar solvents further simplifies purification processes. Researchers favor L-Aspartic Anhydride Hydrochloride for its consistent performance in constructing aspartyl-containing peptides and modified amino acid derivatives, making it a reliable reagent for advanced biochemical applications.
L-Aspartic Anhydride Hydrochloride structure
34029-31-7 structure
Product Name:L-Aspartic Anhydride Hydrochloride
CAS No:34029-31-7
MF:C4H6ClNO3
MW:151.548340320587
CID:310414
PubChem ID:44147132
Update Time:2025-11-06

L-Aspartic Anhydride Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,5-Furandione,3-aminodihydro-, hydrochloride (1:1), (3S)-
    • (3S)-3-aminooxolane-2,5-dione,hydrochloride
    • L-Aspartic Anhydride Hydrochloride
    • ((S)-dihydro-2,5-dioxo-3-furyl)ammonium chloride
    • (S)-3-amino-3,4-dihydrofurane-2,5-dione hydrochloride
    • EINECS 251-800-3
    • L-aspartic acid anhydride hydrochloride
    • (S)-3-Aminodihydrofuran-2,5-dione hydrochloride
    • SCHEMBL8948261
    • ZUOVTYLEICKQDF-DKWTVANSSA-N
    • (3S)-3-aminotetrahydrofuran-2,5-dione;hydrochloride
    • (3S)-3-aminooxolane-2,5-dione;hydrochloride
    • (S)-3-AMINODIHYDROFURAN-2,5-DIONE HCL
    • (S)-3-Aminodihydrofuran-2,5-dionehydrochloride
    • [(S)-dihydro-2,5-dioxo-3-furyl]ammonium chloride
    • AT25837
    • PS-17854
    • DTXSID20187640
    • 34029-31-7
    • (3S)-3-Aminodihydro-2,5-furandione Hydrochloride;(S)-3-Aminodihydro-2,5-furandione Hydrochloride;
    • (3S)-3-Aminotetrahydrofuran-2,5-dione HCl
    • Inchi: 1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m0./s1
    • InChI Key: ZUOVTYLEICKQDF-DKWTVANSSA-N
    • SMILES: Cl.O1C(C[C@@H](C1=O)N)=O

Computed Properties

  • Exact Mass: 151.00400
  • Monoisotopic Mass: 151.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4A^2

Experimental Properties

  • Boiling Point: 297.4°Cat760mmHg
  • Flash Point: 203.2°C
  • PSA: 71.01000
  • LogP: -4.92560

L-Aspartic Anhydride Hydrochloride Customs Data

  • HS CODE:2923900090
  • Customs Data:

    China Customs Code:

    2923900090

    Overview:

    2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

L-Aspartic Anhydride Hydrochloride Pricemore >>

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Additional information on L-Aspartic Anhydride Hydrochloride

L-Aspartic Anhydride Hydrochloride: A Comprehensive Overview

L-Aspartic Anhydride Hydrochloride, also known by its CAS number CAS No. 34029-31-7, is a significant compound in the field of organic chemistry and biochemistry. This compound, which exists as a hydrochloride salt, is derived from L-aspartic acid, an amino acid that plays a crucial role in various biological processes. The anhydride form of L-aspartic acid is particularly valuable due to its reactivity and versatility in chemical synthesis.

The structure of L-Aspartic Anhydride Hydrochloride consists of two molecules of L-aspartic acid linked by an anhydride bond, with the hydrochloride counterion stabilizing the structure. This compound is widely used in the pharmaceutical, food, and cosmetic industries due to its unique properties and functionality. Recent studies have highlighted its potential in enhancing the bioavailability of certain drugs, making it a subject of interest in drug delivery systems.

In terms of chemical properties, L-Aspartic Anhydride Hydrochloride exhibits high stability under neutral conditions but can undergo hydrolysis in the presence of water or acidic/basic environments. This property makes it an ideal precursor for synthesizing other amino acid derivatives. Researchers have also explored its application in peptide synthesis, where it serves as a reactive intermediate for constructing complex biomolecules.

One of the most notable applications of L-Aspartic Anhydride Hydrochloride is in the food industry, particularly as a flavor enhancer. Its ability to react with nucleotides to form nucleotide-amino acid complexes has led to its use in creating umami flavors, which are essential in food additives and seasonings. Recent advancements in food chemistry have further optimized its utilization to meet consumer demands for natural and healthy flavor profiles.

In the pharmaceutical sector, L-Aspartic Anhydride Hydrochloride has been employed as an excipient in drug formulations. Its role in stabilizing active pharmaceutical ingredients (APIs) and improving their solubility has been extensively studied. Moreover, it has been investigated for its potential in developing targeted drug delivery systems, where controlled release mechanisms are critical for therapeutic efficacy.

The synthesis of L-Aspartic Anhydride Hydrochloride typically involves the dehydration of L-aspartic acid under specific conditions, followed by neutralization with hydrochloric acid. Modern synthetic methods have focused on improving yield and purity through catalytic processes and optimized reaction conditions. These advancements have made it more accessible for industrial-scale production while maintaining high quality standards.

From a safety standpoint, L-Aspartic Anhydride Hydrochloride is considered non-toxic and safe for human consumption when used within recommended limits. However, proper handling and storage are essential to prevent degradation and contamination. Regulatory bodies have established guidelines to ensure its safe use across various applications.

In conclusion, L-Aspartic Anhydride Hydrochloride is a versatile compound with diverse applications across multiple industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and formulation development. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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